molecular formula C16H15N3O B2427448 N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide CAS No. 448225-34-1

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide

Cat. No.: B2427448
CAS No.: 448225-34-1
M. Wt: 265.316
InChI Key: VDUAXYAOAIOIAB-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide: is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring

Biochemical Analysis

Biochemical Properties

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase (DHFR), which is involved in purine synthesis . By inhibiting DHFR, this compound can disrupt the synthesis of nucleotides, leading to the inhibition of cell proliferation. Additionally, this compound interacts with various proteins involved in cell signaling pathways, further influencing cellular functions .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, to exert its effects . For example, by binding to DHFR, this compound inhibits its activity, leading to a decrease in nucleotide synthesis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biological activities, which can influence the long-term effects of the compound on cellular functions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can affect metabolic flux by inhibiting key enzymes involved in nucleotide and energy metabolism . Additionally, this compound can alter metabolite levels, leading to changes in cellular energy production and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the 4-methylbenzamide group. One common method involves the reaction of 1,2-phenylenediamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide can undergo oxidation reactions, particularly at the benzimidazole moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group in the benzamide moiety.

    Substitution: Substitution reactions can occur at the benzimidazole ring, where electrophilic or nucleophilic reagents can introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzamide moiety.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and materials science .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against various enzymes, making it a candidate for drug development .

Medicine: The compound exhibits pharmacological properties such as antimicrobial, anticancer, and antiviral activities. It is being investigated for its potential use in treating infections and cancer .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds .

Comparison with Similar Compounds

  • N-(1H-benzimidazol-2-ylmethyl)-4-methoxyaniline
  • N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide
  • N-(1H-benzimidazol-2-ylmethyl)-4-(4-methoxyphenyl)-1-phthala zinamine

Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its 4-methylbenzamide group enhances its binding affinity to certain enzymes, making it a more potent inhibitor compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-8-12(9-7-11)16(20)17-10-15-18-13-4-2-3-5-14(13)19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDUAXYAOAIOIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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